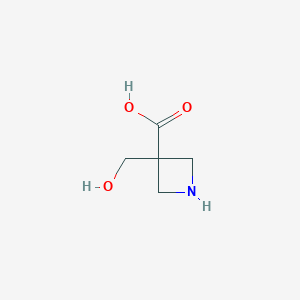
3-(Hydroxymethyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing both a hydroxymethyl group and a carboxylic acid group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in a primary alcohol .
Applications De Recherche Scientifique
3-(Hydroxymethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Hydroxyazetidine: Similar to 3-(Hydroxymethyl)azetidine-3-carboxylic acid but lacks the carboxylic acid group.
Pyrrolidine-3-carboxylic acid: A five-membered ring analog with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3-(hydroxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9) |
Clé InChI |
CTKOKGGHIAYFMP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


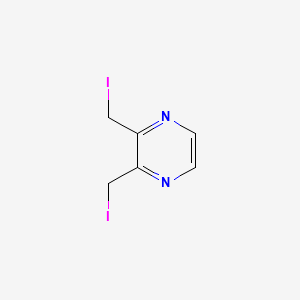
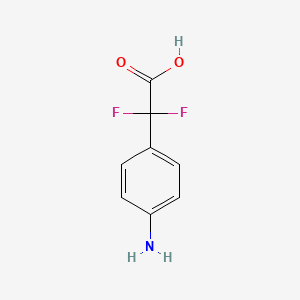
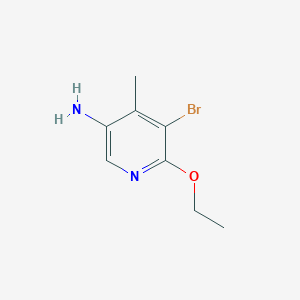
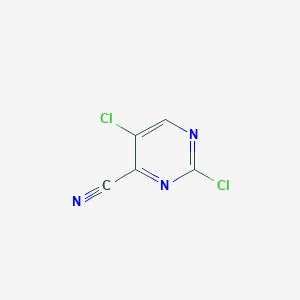

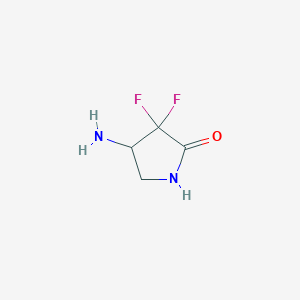

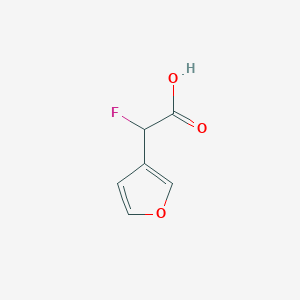
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
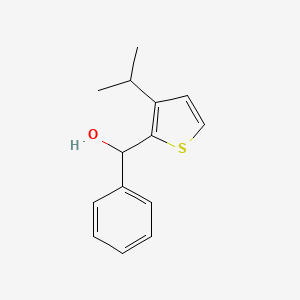
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
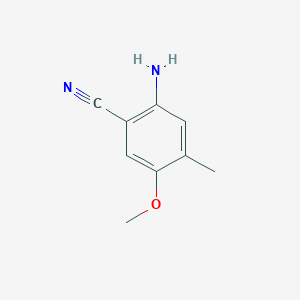
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

